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Synthesis Routes for Indatraline

The table below summarizes two primary synthetic approaches to Indatraline, highlighting their key steps

and reported yields.

Synthetic Route Key Steps & Characteristics Reported Yield References

| Classic Route (Bøgesø et al.) | 1. Preparation of a 1-indanone intermediate. 2. Formation of the target 3-

phenyl-1-indanamine via classic reactions. Considered less straightforward due to diastereomer formation. |

Information not specified in available sources. | [1] [2] | | Ring-Contraction Route (Silva et al.) | 1. Key

Step: Iodine(III)- or Thallium(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. 2.

Highly diastereoselective. 3. More efficient and convergent pathway. | Key Intermediate (4): Up to 88%

yield using Thallium(III) Trinitrate (TTN). Final Product: The route successfully produced ~1 gram of (±)-

Indatraline for biological evaluation. | [2] |

Experimental Protocol: Ring-Contraction Route

The following detailed methodology is adapted from the work of Silva et al. [2].

Synthesis of 1,2-dihydronaphthalene (5)
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Reaction: Add tetralone (6) (1.0 equiv) to a solution of sodium borohydride (1.2 equiv) in methanol at

0°C.
Stirring: Stir the reaction mixture at room temperature until complete by TLC.

Work-up: Concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain

the crude 1-tetralol.
Dehydration:

Dissolve the crude 1-tetralol in toluene.
Add p-toluenesulfonic acid (PTSA, 0.1 equiv) and heat the reaction mixture under reflux with

azeotropic removal of water using a Dean-Stark apparatus.
After completion, cool the mixture to room temperature.

Wash the organic phase with a saturated sodium bicarbonate solution, dry over magnesium
sulfate, filter, and concentrate.

Purification: Purify the residue by flash column chromatography to yield the 1,2-
dihydronaphthalene (5) as a colorless oil. Reported Yield: 91%. [2]

Diastereoselective Ring Contraction to Indane (4)

Oxidation with HTIB:
Dissolve the dihydronaphthalene (5) (1.0 equiv) in anhydrous methanol.
Add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (3.6 equiv) in one portion at room temperature.

Stir the reaction vigorously for 15 minutes.
Work-up: Concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by flash column chromatography to isolate the indane (4) as a
single diastereomer. Reported Yield: 62%. [2]

Alternative Oxidant (Higher Yield): Using Thallium(III) Trinitrate (TTN, 1.1 equiv) in trimethyl
orthoformate (TMOF) at 0°C for 5 minutes provided an 88% yield of (4), but was not used for scale-

up due to thallium toxicity. [2]

Synthesis of Carboxylic Acid (9)

Reaction: Add Jones' reagent (CrO₃/H₂SO₄ in acetone) dropwise to a solution of the ketal (4) (1.0

equiv) in acetone at 0°C.
Stirring: Stir the reaction mixture for 1 hour at 0°C.

Work-up: Quench the reaction by carefully adding isopropanol. Dilute with water and extract with
ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and
concentrate. Recrystallize the solid from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the
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carboxylic acid (9) as a crystalline solid. Reported Yield: 83%. The trans relationship of the

substituents was confirmed by X-ray crystallography. [2]

Final Steps to (±)-Indatraline (1)

The publication states that the carboxylic acid (9) was subsequently converted to the target amine, (±)-

Indatraline (1), though precise experimental details for the Hofmann rearrangement and subsequent

functional group transformations were not fully elaborated in the provided excerpt. The overall route

successfully produced sufficient material (~1 gram) for biological evaluation. [2]

Synthesis Workflow Visualization

The following diagram maps the logical sequence and key transformations of the ring-contraction synthesis

route.
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Synthesis workflow for Indatraline via ring-contraction, showing key intermediates and reaction yields.

Key Chemical Characteristics of Indatraline

For your research and development work, here are the core technical specifications of Indatraline

hydrochloride [3]:
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Chemical Name: (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine

hydrochloride
Molecular Weight: 328.67 g/mol

Molecular Formula: C₁₆H₁₅Cl₂N·HCl
Purity: ≥98%

Solubility: Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.
Storage: Desiccate at room temperature.

Biological Activity: A potent monoamine uptake inhibitor.
Ki (SERT): 0.42 nM

Ki (DAT): 1.7 nM
Ki (NET): 5.8 nM

Research Context and Gaps

The ring-contraction route represents a more efficient and diastereoselective approach compared to classic

methods that rely on 1-indanone intermediates and face challenges with undesirable cis-diastereomer

formation [1] [2].

It is important to note that the search results did not provide explicit experimental details for the final steps

from carboxylic acid (9) to the final amine (1), or protocols for the classic Bøgesø synthesis. The provided

information focuses on the novel, key ring-forming transformation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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route]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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